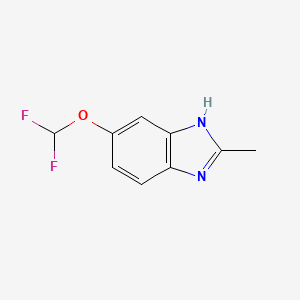
5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole is a chemical compound with the molecular formula C8H6F2N2OS. It is known for its application in the synthesis of various pharmaceuticals, including drugs used to treat gastroesophageal reflux disease and other gastrointestinal disorders .
Preparation Methods
The synthesis of 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole typically involves the reaction of 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent. This process includes two main stages: a condensation reaction stage and a cyclization reaction stage. The reaction conditions are mild, and the process is environmentally friendly, cost-effective, and yields high . Another method involves etherification, nitrification, hydrolysis, reduction, and redox steps, which are suitable for industrial production .
Chemical Reactions Analysis
5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the difluoromethoxy group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole involves its role as a precursor in the synthesis of pantoprazole. Pantoprazole works by inhibiting the proton pump in the stomach lining, thereby reducing the production of stomach acid .
Comparison with Similar Compounds
Similar compounds include:
5-Difluoromethoxy-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole.
4-Difluoromethoxybenzaldehyde: Another fluorinated compound used in various chemical syntheses.
2-Mercaptobenzimidazole: Used in the synthesis of pharmaceuticals and other chemical applications.
5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole is unique due to its specific application in the synthesis of pantoprazole and its environmentally friendly synthesis process .
Biological Activity
5-Difluoromethoxy-2-methyl-1H-benzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides an overview of its biological activity, synthesizing findings from various studies.
5-Difluoromethoxy-2-methyl-1H-benzimidazole, with a molecular formula of C8H6F2N2O and a molecular weight of 216.21 g/mol, possesses notable physical characteristics such as a melting point ranging from 239 to 243 °C and a boiling point of approximately 360.9 °C at 760 mmHg . The compound's structure includes a difluoromethoxy group, which enhances its lipophilicity and potential biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 5-difluoromethoxy-2-methyl-1H-benzimidazole. These compounds have been shown to selectively interact with G-quadruplex DNA, a structure associated with oncogene regulation. For instance, hybrid compounds incorporating benzimidazole motifs have demonstrated the ability to stabilize G-quadruplex DNA over duplex DNA, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 4f | PC3 | Moderate | G-quadruplex binding, apoptosis induction | |
| 4f | B16-F10 | Moderate | G-quadruplex binding, apoptosis induction |
The compound's ability to induce apoptosis through G-quadruplex stabilization suggests its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, benzimidazole derivatives have shown promise as antibacterial agents. A study focusing on structure-activity relationships (SAR) demonstrated that certain benzimidazole derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL for advanced lead compounds . These compounds target the FtsZ protein in Mtb, inhibiting its polymerization and disrupting bacterial cell division.
Table 2: Antimicrobial Activity Against Mtb
| Compound | MIC (µg/mL) | Target Protein |
|---|---|---|
| 5f | 0.06 | FtsZ |
| 1 | 0.63 | FtsZ |
| 2 | 0.39 | FtsZ |
The findings indicate that modifications at specific positions on the benzimidazole core can significantly enhance antibacterial efficacy.
Mechanistic Insights
The mechanism by which 5-difluoromethoxy-2-methyl-1H-benzimidazole exerts its biological effects involves several pathways:
- G-Quadruplex Stabilization : The compound binds selectively to G-quadruplex structures in DNA, influencing gene expression related to cancer proliferation .
- FtsZ Inhibition : By disrupting the assembly of FtsZ in Mtb, it effectively halts bacterial growth and division .
Case Studies
Several case studies have illustrated the therapeutic potential of benzimidazole derivatives:
- Cancer Treatment : In vitro studies showed that compounds similar to 5-difluoromethoxy-2-methyl-1H-benzimidazole can induce significant apoptosis in prostate cancer cell lines.
- Tuberculosis Management : Lead compounds demonstrated efficacy against both drug-sensitive and resistant strains of Mtb, suggesting their utility in treating latent TB infections.
Properties
CAS No. |
951625-87-9 |
|---|---|
Molecular Formula |
C9H8F2N2O |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2O/c1-5-12-7-3-2-6(14-9(10)11)4-8(7)13-5/h2-4,9H,1H3,(H,12,13) |
InChI Key |
LARJEMHCOKVSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















